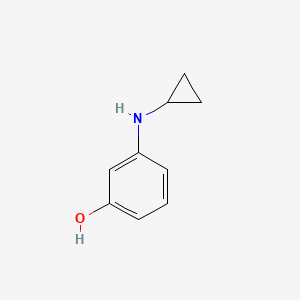

3-(Cyclopropylamino)phenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

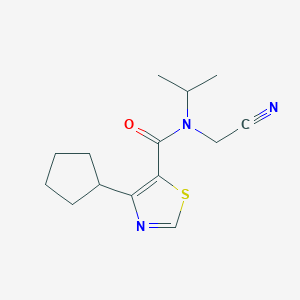

“3-(Cyclopropylamino)phenol” is a phenolic compound with a molecular weight of 163.22 . It is also known as “3-[(cyclopropylamino)methyl]phenol” and has the CAS Number: 953884-31-6 . It is typically stored at room temperature and is available in powder form .

Synthesis Analysis

Phenolic compounds like “3-(Cyclopropylamino)phenol” can be synthesized through various methods. One such method involves the ipso-hydroxylation of arylboronic acids in ethanol . Other methods include ester rearrangement in the Fries rearrangement, rearrangement of N-phenylhydroxylamines in the Bamberger rearrangement, hydrolysis of phenolic esters or ethers, reduction of quinones, and replacement of an aromatic amine by a hydroxyl group .Molecular Structure Analysis

The InChI code for “3-(Cyclopropylamino)phenol” is 1S/C10H13NO/c12-10-3-1-2-8(6-10)7-11-9-4-5-9/h1-3,6,9,11-12H,4-5,7H2 . This indicates that the compound has a phenol moiety and a cyclopropylamino group attached to it.Chemical Reactions Analysis

Phenolic compounds like “3-(Cyclopropylamino)phenol” are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . They don’t undergo oxidation in the same way as alcohols because they don’t have a hydrogen atom on the hydroxyl-bearing carbon .Physical And Chemical Properties Analysis

“3-(Cyclopropylamino)phenol” has a molecular weight of 163.22 . It is a powder that is stored at room temperature . The melting point is predicted to be 72.65°C, the boiling point is predicted to be around 302.5°C at 760 mmHg, and the density is predicted to be around 1.1 g/cm³ .Scientific Research Applications

Bioorthogonal Chemistry Applications

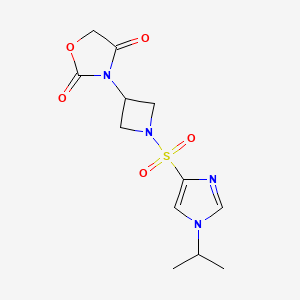

Cyclopropenones, including structures similar to 3-(Cyclopropylamino)phenol, have emerged as valuable motifs in bioorthogonal chemistry due to their small size and unique reactivity. Despite the challenge of their instability for intracellular use, improved cyclopropenones have been synthesized, demonstrating robust reactivity with bioorthogonal phosphines for recombinant protein production and enabling sequential bioorthogonal labeling, which is critical for biological research and drug discovery processes (Row et al., 2017).

Chemical Synthesis and Mechanistic Studies

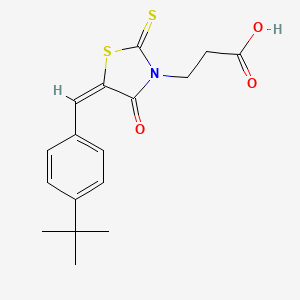

The base-catalyzed oxygenation of phenol derivatives, including cyclopropyl analogs, provides insights into the mechanism of autooxidation of phenol derivatives. This research contributes to the understanding of oxidative stress and potential antioxidative mechanisms within biological systems (Lee et al., 2005).

Catalytic Reactions

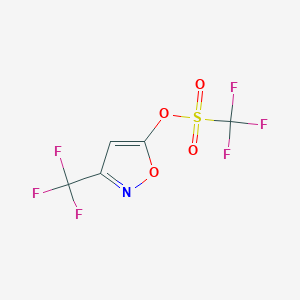

Cyclopropenones are utilized in catalytic reactions, including the synthesis of trisubstituted chromanes through Lewis-base-catalyzed electrophilic thiofunctionalization. This method illustrates the potential of cyclopropenones in synthesizing complex organic molecules with medical relevance (Liu et al., 2022).

Environmental and Health Studies

Studies on environmental phenols, including derivatives of 3-(Cyclopropylamino)phenol, assess exposure and potential health effects. Understanding the ubiquity and impact of such compounds in consumer products contributes to environmental health science and policy-making (Mortensen et al., 2014).

Mechanism of Action

Target of Action

Phenolic compounds, a group to which this compound belongs, are known to interact with a wide range of biological targets, including proteins, enzymes, and cell membranes .

Mode of Action

The specific mode of action of 3-(Cyclopropylamino)phenol is not well-documented. Phenolic compounds, in general, are known for their antioxidant properties. They can donate hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage .

Biochemical Pathways

Phenolic compounds are part of the phenylpropanoid pathway, one of the major secondary metabolic pathways in plants . They are synthesized via the shikimate pathway, which converts primary metabolites (sugars) into aromatic amino acids . These amino acids then serve as precursors for the biosynthesis of a wide range of secondary metabolites, including phenolic compounds .

Result of Action

They can protect cells from oxidative damage, modulate cell signaling pathways, and exhibit anti-inflammatory, anti-cancer, and cardioprotective effects .

Action Environment

The action of 3-(Cyclopropylamino)phenol, like other phenolic compounds, can be influenced by various environmental factors. These include the pH and temperature of the environment, the presence of other compounds, and the specific characteristics of the biological system in which the compound is present .

Safety and Hazards

properties

IUPAC Name |

3-(cyclopropylamino)phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c11-9-3-1-2-8(6-9)10-7-4-5-7/h1-3,6-7,10-11H,4-5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLLMMWLNILSNMO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC2=CC(=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1694832-32-0 |

Source

|

| Record name | 3-(cyclopropylamino)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(Propan-2-yl)amino]propan-2-one hydrochloride](/img/structure/B2973883.png)

![N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide](/img/structure/B2973885.png)

![2,2,2-trichloro-1-{1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-2-yl}-1-ethanone](/img/structure/B2973890.png)

![Methyl 6-chloro-4-[(3,4-dimethylphenyl)amino]quinoline-2-carboxylate](/img/structure/B2973893.png)

![6-[4-[(4-Oxoquinazolin-3-yl)methyl]piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2973895.png)

![1-(2,4-dichlorophenyl)-N-(4-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2973898.png)

![(2E,NZ)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3-(5-nitrothiophen-2-yl)acrylamide](/img/structure/B2973900.png)

![rac-4-[(3R,4R)-4-methoxypyrrolidin-3-yl]-1-methyl-1H-1,2,3-triazole dihydrochloride, trans](/img/structure/B2973902.png)

![{6-Oxaspiro[3.4]octan-2-yl}methanamine](/img/structure/B2973905.png)